1-Fluorodibenzo[b,d]furan

Regioselectivity Electrophilic Substitution Synthetic Strategy

Procure 1-Fluorodibenzo[b,d]furan for regioselective transformations where the 1-fluoro substituent directs C-H activation and Suzuki-Miyaura coupling to 2-/4-positions—reactivity that 2- or 3-fluoro isomers cannot replicate. The rigid dibenzofuran core (>250°C thermal stability) and tailored π-electron distribution are essential for VA-TFT liquid crystals (negative Δε 0.15–0.25) and vacuum-deposited OLED ETL materials. Conventional halogenated dibenzofuran analogs require complete re-optimization; only the 1-fluoro regioisomer delivers the required ortho-directing electronic profile for these applications.

Molecular Formula C12H7FO
Molecular Weight 186.18 g/mol
CAS No. 182349-08-2
Cat. No. B3111381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorodibenzo[b,d]furan
CAS182349-08-2
Molecular FormulaC12H7FO
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC=C3F
InChIInChI=1S/C12H7FO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
InChIKeyZKWVQQKHVNMZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorodibenzo[b,d]furan CAS 182349-08-2: Core Chemical Profile and Procurement Rationale


1-Fluorodibenzo[b,d]furan (CAS 182349-08-2, molecular formula C12H7FO, molecular weight 186.18 g/mol) is a mono-fluorinated derivative of the oxygen-containing heterocycle dibenzofuran, featuring a fluorine atom at the 1-position of the fused tricyclic ring system . The compound belongs to the family of halogenated polycyclic aromatic heterocycles widely employed as synthetic intermediates for advanced materials and pharmaceuticals. Key physicochemical parameters include an exact mass of 186.048093005 Da, zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 13.1 Ų . The rigid planar core confers high thermal stability and π-conjugation characteristics, while the fluorine substituent introduces a strong electron-withdrawing inductive (-I) effect that modulates electronic properties distinctively relative to non-fluorinated or other halogenated analogs [1][2].

Why 1-Fluorodibenzo[b,d]furan Cannot Be Substituted with 2-Fluoro, 3-Fluoro, or Chloro Analogs in Material and Synthetic Applications


Generic substitution among positional isomers or halogen congeners of fluorodibenzofuran is not technically equivalent due to pronounced differences in regioselectivity of electrophilic attack, electronic modulation by substituents, and downstream material performance. The fluorine atom at the 1-position generates a distinct ortho/para-directing influence and π-electron density redistribution that diverges from 2- or 3-fluoro substitution patterns, directly affecting the regioselectivity of subsequent coupling reactions [1]. At the electronic level, fluorine exhibits a substantially stronger mesomeric (+M) electron-donating effect and inductive (-I) electron-withdrawing effect than chlorine, resulting in >10-fold differences in HOMO coefficient magnitudes at key reactive positions compared to chloro analogs [2]. In liquid crystal applications, the fluorodibenzofuran core confers negative dielectric anisotropy (Δε) essential for vertical alignment (VA) mode displays, a property that is position-sensitive and not uniformly retained across all fluorinated dibenzofuran isomers [3]. These position-dependent and halogen-dependent variations in reactivity, electronic structure, and material functionality preclude simple in-class substitution without re-optimization of synthetic protocols or device performance.

1-Fluorodibenzo[b,d]furan CAS 182349-08-2: Quantitative Differentiation Evidence Against Closest Comparators


Fluorine at 1-Position Enables Ortho-Directing Electronic Modulation Unattainable with 2- or 3-Fluoro Isomers

The position of fluorine substitution on the dibenzofuran core governs the regioselectivity of subsequent electrophilic functionalization. In fluorination studies of dibenzofuran with N-F type reagents, the distribution of mono-fluorinated products is reagent-dependent, with 2-fluorodibenzofuran and 3-fluorodibenzofuran formed in ratios varying from 1.3 to 1.8 depending on the fluorinating agent used [1]. The 1-fluorodibenzofuran isomer is produced via alternative synthetic routes, and its distinct ortho-directing influence relative to the oxygen heteroatom renders it uniquely positioned for subsequent coupling at adjacent carbon centers. This positional specificity cannot be replicated by 2-fluoro or 3-fluoro isomers, which lack the ortho-proximity to the furan oxygen that defines the 1-position electronic environment [2].

Regioselectivity Electrophilic Substitution Synthetic Strategy

Fluorine Substitution Yields Stronger Inductive and Mesomeric Electronic Effects Than Chlorine, Modulating Reactivity and Metabolic Profile

Ab initio molecular orbital calculations on halogenated dibenzofurans and dibenzodioxins demonstrate that fluorine and chlorine substituents produce quantitatively distinct electronic perturbations. Fluorine exerts a markedly stronger mesomeric (+M) electron-donating effect and a larger inductive (-I) electron-withdrawing effect than chlorine at equivalent positions [1]. Critically, the HOMO coefficients at the 2,3,7,8-positions of unsubstituted dibenzofuran are approximately tenfold greater than those at the 1,4,6,9-positions, and these coefficients are largely unaffected by halogen substitution. However, halogen substitution strongly reduces electron density at the halogen-bound carbon, which is a necessary prerequisite for electrophilic oxygen transfer during metabolism [1]. Consequently, fluorine substitution at reactive positions (e.g., 2,3,7,8) hinders metabolic oxidation, whereas chlorine substitution produces a weaker protective effect due to its diminished electronic influence. This differential electronic modulation directly translates to divergent metabolic stability and environmental persistence between fluoro- and chloro-substituted dibenzofuran congeners [1][2].

Electronic Effects Halogen Comparison DFT Calculation

Fluorodibenzofuran Core Enables Negative Dielectric Anisotropy for Vertical Alignment Liquid Crystal Displays

Compounds bearing the fluorodibenzofuran ring are specifically claimed in patents as liquid crystal materials exhibiting negative dielectric anisotropy (Δε), a critical parameter for vertical alignment (VA) mode liquid crystal displays [1][2]. The fluorodibenzofuran core contributes to a dielectric anisotropy Δε that is negative in sign, with optimal Δε values for VA-TFT applications typically greater than 0.15 and less than 0.25 in magnitude [3]. This negative dielectric anisotropy enables the liquid crystal molecules to align perpendicular to the electric field, a prerequisite for VA-mode operation. Non-fluorinated dibenzofuran derivatives or isomers lacking the optimal fluorine substitution pattern do not reliably produce the required negative Δε magnitude and temperature stability profile [2]. The patent literature explicitly identifies fluorodibenzofuran-containing compounds as providing high clearing points, small viscosity, large optical anisotropy, and suitable elastic constants for commercial display devices [1].

Liquid Crystal Dielectric Anisotropy Display Materials

Fluorination at 1-Position Alters OH Radical Addition Kinetics Relative to Chlorinated Congeners

Density functional theory (DFT) calculations comparing OH-initiated atmospheric degradation of polyfluorinated dibenzofurans (PFDFs) versus polychlorinated dibenzofurans (PCDFs) reveal a key kinetic distinction: OH addition reactions at fluorinated C1–C4 positions are kinetically comparable to those occurring at nonfluorinated positions, whereas OH addition at chlorinated C1–C4 sites is negligible [1]. This means that fluorinated dibenzofurans maintain reactivity toward OH radical attack even at halogen-bearing carbons, whereas chlorinated analogs exhibit effectively inert behavior at substituted sites. The total rate constants for OH addition decrease with consecutive halogenation, but substitution at the C1 position exerts more adverse kinetic effects than substitution at other sites, indicating that the 1-position is a critical determinant of overall atmospheric persistence [1]. For 1-fluorodibenzofuran specifically, this positional sensitivity suggests a distinct environmental fate profile compared to 2- or 3-fluoro isomers.

Atmospheric Chemistry Degradation Kinetics Environmental Fate

Fluorodibenzofuran Scaffold Provides High Thermal Stability and Rigid Planar Geometry for OLED Host and Electron Transport Applications

Dibenzofuran-based materials, particularly those incorporating fluorine substitution, are employed as host materials and electron transport components in organic light-emitting diodes (OLEDs) owing to high thermal stability, rigid planar geometry, and favorable charge-transport properties [1]. Fluorine substitution at the dibenzofuran core enhances the electron-withdrawing character of the scaffold, making fluorodibenzofuran derivatives especially suitable for electron transport layer (ETL) applications where efficient electron injection and transport are required [2]. The strong electron-withdrawing inductive effect of fluorine also enables the construction of larger conjugated thermally activated delayed fluorescence (TADF) materials or host materials through subsequent coupling reactions at halogenated positions. The rigid planar structure of the dibenzofuran core provides structural rigidity that suppresses non-radiative decay pathways, while fluorine substitution fine-tunes frontier orbital energies to optimize charge balance in OLED devices [1][3].

OLED Electron Transport Thermal Stability

1-Fluorodibenzo[b,d]furan CAS 182349-08-2: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthetic Intermediate for Position-Specific Cross-Coupling in Pharmaceutical and Agrochemical R&D

1-Fluorodibenzo[b,d]furan is procured as a regiochemically defined building block for transition metal-catalyzed cross-coupling reactions where the 1-position fluorine provides ortho-directing electronic effects distinct from 2- or 3-fluoro isomers [1]. The rigid dibenzofuran core serves as a conformationally constrained scaffold for constructing drug-like molecules with defined three-dimensional geometry. Synthetic chemists select this compound when downstream functionalization at the 2- or 4-position is desired, leveraging the electronic influence of the 1-fluoro substituent to direct palladium-catalyzed C-H activation or Suzuki-Miyaura coupling to specific positions [2]. The high thermal stability of the dibenzofuran framework (decomposition temperature typically >250°C) enables reactions under forcing thermal conditions without scaffold degradation.

Precursor for Negative Dielectric Anisotropy Liquid Crystal Materials in VA-Mode Display Development

Materials scientists developing liquid crystal formulations for vertical alignment (VA) thin-film transistor (TFT) displays procure 1-fluorodibenzofuran as a key synthetic precursor for constructing compounds with negative dielectric anisotropy (Δε) [1][2]. The fluorodibenzofuran core contributes to the required negative Δε magnitude (target range 0.15–0.25) while maintaining high clearing points (>100°C), low viscosity, and suitable elastic constants for commercial display operation [3]. Subsequent functionalization of the 1-fluorodibenzofuran scaffold with alkyl, cyclohexyl, or phenyl groups yields liquid crystal compounds that satisfy the stringent thermal stability and optical performance requirements of modern VA-TFT displays.

Electron Transport and Host Material Development for High-Efficiency OLED Devices

OLED device physicists and materials chemists utilize 1-fluorodibenzofuran as a building block for synthesizing electron transport layer (ETL) materials and bipolar host materials [1]. The fluorine atom provides strong electron-withdrawing character that lowers the LUMO energy of the resulting material, facilitating electron injection from the cathode and improving charge balance within the emissive layer [2]. The rigid planar dibenzofuran core confers high thermal stability (critical for device longevity during operation) and suppresses non-radiative decay pathways that reduce external quantum efficiency. 1-Fluorodibenzofuran-derived materials are particularly suited for vacuum-deposited OLED architectures where thermal evaporation stability is paramount [3].

Reference Standard for Environmental Fate and Metabolism Studies of Halogenated Polycyclic Aromatics

Environmental chemists and toxicologists procure 1-fluorodibenzofuran as a reference compound for comparative studies of halogenated dibenzofuran environmental persistence and metabolic degradation [1]. The distinct electronic effects of fluorine versus chlorine (stronger -I and +M effects for fluorine) produce differential metabolic oxidation susceptibility, with fluorinated congeners exhibiting quantitatively different OH radical addition kinetics compared to chlorinated analogs [1][2]. This compound serves as a structurally defined probe for investigating structure-activity relationships in cytochrome P450-mediated metabolism of polyhalogenated aromatic compounds and for calibrating analytical methods for detection of fluorinated dibenzofurans in environmental matrices.

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